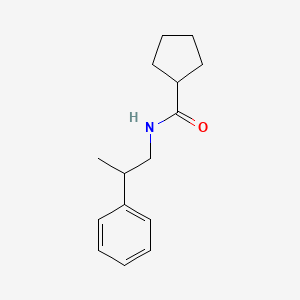
N-(2-phenylpropyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylpropyl)cyclopentanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a derivative of amphetamine and belongs to the class of psychoactive compounds. CPP has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and psychology.
作用機序
N-(2-phenylpropyl)cyclopentanecarboxamide acts by blocking the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the activity of the NMDA receptor, N-(2-phenylpropyl)cyclopentanecarboxamide can alter the function of the brain and produce various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-phenylpropyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including analgesia, sedation, and hypothermia. N-(2-phenylpropyl)cyclopentanecarboxamide has also been shown to produce neuroprotective effects, which means that it can protect the brain from damage caused by various insults such as ischemia and trauma.
実験室実験の利点と制限
N-(2-phenylpropyl)cyclopentanecarboxamide has several advantages as a research tool, including its ability to block the NMDA receptor and produce various biochemical and physiological effects. However, N-(2-phenylpropyl)cyclopentanecarboxamide also has some limitations, including its potential toxicity and the need for expertise in organic chemistry to synthesize it.
将来の方向性
There are several future directions for research involving N-(2-phenylpropyl)cyclopentanecarboxamide. One direction is to study the role of the NMDA receptor in various pathological conditions such as Alzheimer's disease and schizophrenia. Another direction is to investigate the potential therapeutic uses of N-(2-phenylpropyl)cyclopentanecarboxamide in treating various neurological and psychiatric disorders. Finally, further research is needed to better understand the mechanisms of action of N-(2-phenylpropyl)cyclopentanecarboxamide and its potential side effects.
Conclusion:
In conclusion, N-(2-phenylpropyl)cyclopentanecarboxamide is a valuable tool for scientific research, particularly in the fields of neuroscience, pharmacology, and psychology. N-(2-phenylpropyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, making it a useful compound for studying the mechanisms of action of psychoactive compounds. However, further research is needed to fully understand the potential therapeutic uses of N-(2-phenylpropyl)cyclopentanecarboxamide and its potential side effects.
合成法
N-(2-phenylpropyl)cyclopentanecarboxamide can be synthesized through a multistep process that involves the reaction of cyclopentanecarboxylic acid with 2-phenylpropanol. The resulting product is then converted to N-(2-phenylpropyl)cyclopentanecarboxamide through a series of chemical reactions. The synthesis of N-(2-phenylpropyl)cyclopentanecarboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(2-phenylpropyl)cyclopentanecarboxamide has been extensively used in scientific research to study the mechanisms of action of psychoactive compounds. N-(2-phenylpropyl)cyclopentanecarboxamide is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. This makes N-(2-phenylpropyl)cyclopentanecarboxamide a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions.
特性
IUPAC Name |
N-(2-phenylpropyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12(13-7-3-2-4-8-13)11-16-15(17)14-9-5-6-10-14/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPJTEIGKPKOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

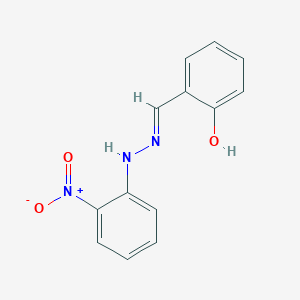
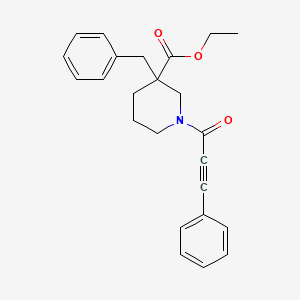
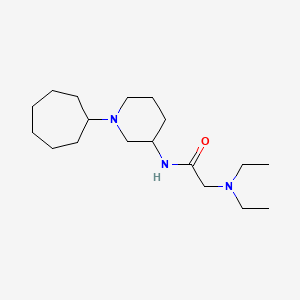
![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![2-(4-morpholinylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6130291.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide](/img/structure/B6130297.png)
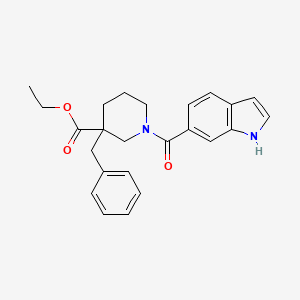
![1-(cyclohexylmethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6130308.png)
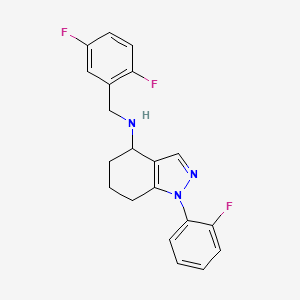
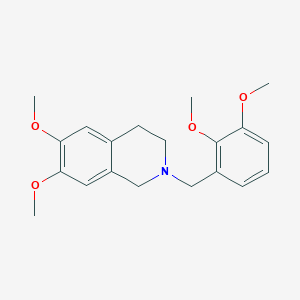
![1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride](/img/structure/B6130327.png)
![4-{3-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6130329.png)
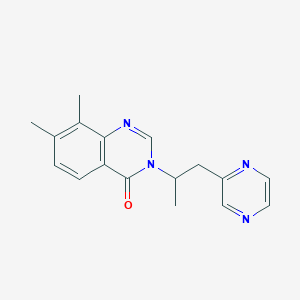
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B6130344.png)